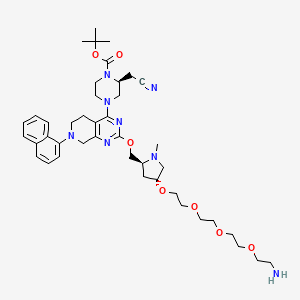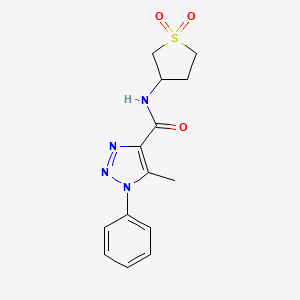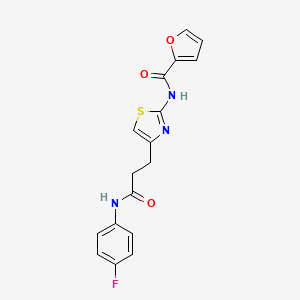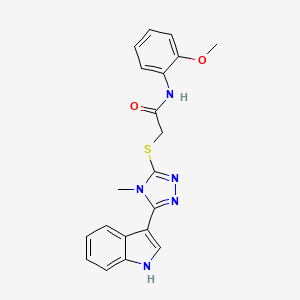
K-Ras ligand-Linker Conjugate 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
K-Ras ligand-Linker Conjugate 6 is a chemical compound that incorporates a ligand for K-Ras recruiting moiety and a PROTAC linker . This compound can recruit E3 ligases, including VHL, CRBN, MDM2, and IAP .
Synthesis Analysis
K-Ras ligand-Linker Conjugate 6 can be used in the synthesis of PROTAC K-Ras Degrader-1 . This is a potent PROTAC K-Ras degrader that exhibits ≥70% degradation efficacy in SW1573 cells .Molecular Structure Analysis
The molecular weight of K-Ras ligand-Linker Conjugate 6 is 788.98 g/mol . The molecular formula is C42H60N8O7 . The IUPAC name is tert-butyl (2S)-4-[2-[[ (2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido [3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate .Chemical Reactions Analysis
K-Ras ligand-Linker Conjugate 6 incorporates a ligand for K-Ras recruiting moiety and a PROTAC linker . This compound can recruit E3 ligases, including VHL, CRBN, MDM2, and IAP .Physical And Chemical Properties Analysis
The physical and chemical properties of K-Ras ligand-Linker Conjugate 6 include a molecular weight of 789.0 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 14 . The compound also has a rotatable bond count of 20 .Wissenschaftliche Forschungsanwendungen
K-Ras ligand-Linker Conjugate 6: Applications in Scientific Research
Synthesis of PROTAC K-Ras Degrader-1: K-Ras ligand-Linker Conjugate 6 is instrumental in the synthesis of PROTAC K-Ras Degrader-1, a targeted protein degradation approach that has shown a high degradation efficacy of over 70% in SW1573 cells . This application is significant in cancer research, particularly for tumors with K-Ras mutations.
Recruitment of E3 Ligases: The compound serves as a bridge to recruit E3 ligases such as VHL, CRBN, MDM2, and IAP . This recruitment is crucial for the ubiquitination and subsequent proteasomal degradation of target proteins, which is a fundamental process in regulating protein levels within cells.
Cancer Research: Given that K-Ras mutations are prevalent in various cancers, K-Ras ligand-Linker Conjugate 6’s ability to degrade K-Ras effectively makes it a valuable tool in oncology studies . It aids in understanding the role of K-Ras in cancer progression and potential therapeutic interventions.
Drug Development: The compound’s role in synthesizing degraders like PROTAC K-Ras Degrader-1 positions it as a key component in the development of new drugs . It represents a novel strategy for creating more effective and selective cancer therapies.
Protein Level Regulation: By facilitating the degradation of K-Ras, this conjugate contributes to the broader field of protein level regulation within cells . This has implications for understanding cellular processes and developing treatments for diseases where protein dysregulation is a factor.
Targeted Protein Degradation (TPD) Research: K-Ras ligand-Linker Conjugate 6 is pivotal for TPD research, which explores the selective elimination of disease-causing proteins . TPD represents a transformative approach to treating diseases with high unmet medical needs.
Wirkmechanismus
Eigenschaften
IUPAC Name |
tert-butyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60N8O7/c1-42(2,3)57-41(51)50-18-17-49(27-32(50)12-14-43)39-36-13-16-48(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)45-40(46-39)56-30-33-26-34(28-47(33)4)55-25-24-54-23-22-53-21-20-52-19-15-44/h5-11,32-34H,12-13,15-30,44H2,1-4H3/t32-,33-,34+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESPBPQQMBNUCA-DHWXLLNHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
789.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2981865.png)
![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B2981866.png)
![2,5-Dimethyl-7-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2981868.png)

![Cyclohex-3-en-1-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2981872.png)

![1-({[6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2981875.png)




![N~1~-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide](/img/structure/B2981881.png)

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2981886.png)